N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide
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Overview
Description
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a phenethyl group, a pyrazole ring, and a sulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the phenethyl and pyrazole intermediates. The phenethyl group can be synthesized through a Friedel-Crafts alkylation reaction, while the pyrazole ring is often formed via a cyclization reaction involving hydrazine and a diketone precursor. The final step involves the sulfonylation of the acetamide group, which is achieved using sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the sulfonylation step and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-MALEAMIC ACID: Shares the phenethyl group but differs in the presence of a maleamic acid moiety.
(1-(3,4-DIMETHOXYPHENETHYL)-1H-TETRAZOL-5-YL)-N,N-DIMETHYL(P-TOLYL)METHANAMINE: Contains a tetrazole ring instead of a pyrazole ring.
Uniqueness
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE is unique due to its combination of a phenethyl group, a pyrazole ring, and a sulfonylacetamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H24N4O7S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]acetamide |
InChI |
InChI=1S/C18H24N4O7S/c1-12-18(22(24)25)13(2)21(20-12)11-30(26,27)10-17(23)19-8-7-14-5-6-15(28-3)16(9-14)29-4/h5-6,9H,7-8,10-11H2,1-4H3,(H,19,23) |
InChI Key |
QXAJMTZFWVEJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CS(=O)(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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